molecular formula C15H19N5O3S2 B2812871 4-(Dimethylsulfamoyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide CAS No. 2415566-54-8

4-(Dimethylsulfamoyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide

Cat. No.: B2812871
CAS No.: 2415566-54-8
M. Wt: 381.47
InChI Key: HGAUYTRNMQNEAT-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core, a dimethylsulfamoyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylsulfamoyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate electrophile.

    Azetidine Formation: The azetidine ring is formed through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.

    Coupling Reactions: The thiadiazole and azetidine intermediates are then coupled with a benzamide derivative through nucleophilic substitution or amidation reactions.

    Introduction of the Dimethylsulfamoyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The benzamide and thiadiazole rings can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine, while alkylation may involve alkyl halides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or thiadiazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 4-(Dimethylsulfamoyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide may serve as a probe or inhibitor in studies involving enzyme activity, protein interactions, or cellular pathways.

Medicine

Medically, this compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(Dimethylsulfamoyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The thiadiazole and azetidine rings could play crucial roles in these interactions, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylsulfamoyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide: can be compared with other benzamide derivatives, thiadiazole-containing compounds, and azetidine-based molecules.

    Benzamide Derivatives: These compounds often exhibit diverse biological activities, including anticancer and antimicrobial properties.

    Thiadiazole Compounds: Known for their wide range of biological activities, including anti-inflammatory and antimicrobial effects.

    Azetidine Derivatives: These compounds are of interest due to their unique ring structure, which can impart specific biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer distinct biological and chemical properties. Its potential for diverse applications in research and industry makes it a compound of significant interest.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S2/c1-10-17-18-15(24-10)20-8-12(9-20)16-14(21)11-4-6-13(7-5-11)25(22,23)19(2)3/h4-7,12H,8-9H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAUYTRNMQNEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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